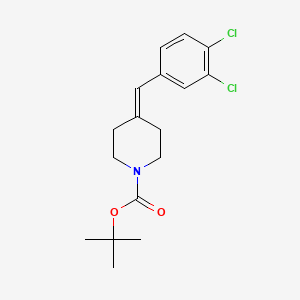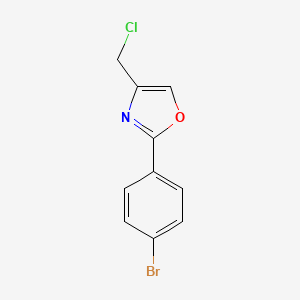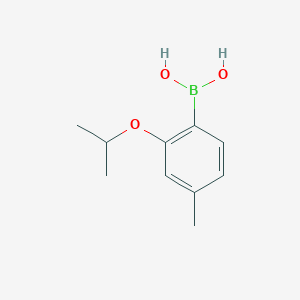
1,3-Dihydro-1-methyl-2h-pyrrol-2-one
Übersicht
Beschreibung
1,3-Dihydro-1-methyl-2H-pyrrol-2-one: is a heterocyclic organic compound with the molecular formula C5H7NO . It is a five-membered lactam, which means it contains a nitrogen atom within a cyclic structure. This compound is known for its versatile chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dihydro-1-methyl-2H-pyrrol-2-one can be synthesized through several methods. One common method involves the cyclization of N-methyl-3-aminopropanoic acid under acidic conditions. The reaction typically requires a strong acid like sulfuric acid and is carried out at elevated temperatures to facilitate the cyclization process.
Another method involves the reduction of N-methylsuccinimide using a reducing agent such as lithium aluminum hydride . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of N-methylsuccinimide . This process is carried out in the presence of a catalyst such as palladium on carbon and under high pressure and temperature conditions. The industrial method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-1-methyl-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form using oxidizing agents like .
Reduction: The compound can be reduced to using reducing agents such as .
Substitution: It can undergo nucleophilic substitution reactions where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles such as or in the presence of a base like .
Major Products Formed
- Various substituted derivatives from nucleophilic substitution.
N-methylsuccinimide: from oxidation.
N-methylpyrrolidine: from reduction.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-1-methyl-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of polymers and as a solvent in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors , modulating their activity. The compound’s lactam structure allows it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their function. Additionally, its ability to undergo nucleophilic substitution makes it a versatile intermediate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1,3-Dihydro-1-methyl-2H-pyrrol-2-one is similar to other lactams such as pyrrolidin-2-one and pyrrolidin-2-thione . it is unique due to its N-methyl substitution , which imparts different chemical properties and reactivity.
Similar Compounds
Pyrrolidin-2-one: Lacks the N-methyl group, making it less reactive in certain substitution reactions.
Pyrrolidin-2-thione: Contains a sulfur atom instead of oxygen, leading to different chemical behavior and applications.
Eigenschaften
IUPAC Name |
1-methyl-3H-pyrrol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-6-4-2-3-5(6)7/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIETUFSZPCIVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 1-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-4-carboxylate](/img/structure/B3253019.png)
![Benzyl[3-(dimethylamino)propyl]amine dihydrochloride](/img/structure/B3253029.png)
![5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B3253032.png)



![7-Benzyloxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B3253054.png)

![Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B3253070.png)


